

# Non-invasive renal function assessment with Urea-<sup>13</sup>C-<sup>15</sup>N2.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Urea-<sup>13</sup>C-<sup>15</sup>N2

Cat. No.: B3427287

[Get Quote](#)

## Application Note & Protocol

# Non-Invasive Renal Function Assessment using Stable Isotope-Labeled Urea (<sup>[13</sup>C, <sup>15</sup>N2]-Urea) and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Need for a Modern Approach to GFR Assessment

The Glomerular Filtration Rate (GFR) is the cornerstone for assessing kidney function, critical for diagnosing and managing chronic kidney disease (CKD), and essential for dose adjustments in drug development.<sup>[1]</sup> Historically, GFR has been measured using exogenous filtration markers like inulin, which, while accurate, is not practical for routine clinical or research use.<sup>[2]</sup> Current standard practice relies on estimating GFR (eGFR) from endogenous markers like serum creatinine.<sup>[2]</sup> However, eGFR calculations can be influenced by non-renal factors such as muscle mass, diet, and hydration status, leading to potential inaccuracies.<sup>[1]</sup>

Stable isotope tracer methods offer a powerful, minimally invasive alternative that provides a dynamic and more direct measurement of renal clearance.<sup>[3][4]</sup> This application note details a robust protocol for determining GFR through the plasma clearance of doubly-labeled urea

( $[^{13}\text{C},^{15}\text{N}_2]$ -Urea). This method leverages the safety of non-radioactive isotopes and the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a highly accurate assessment of renal function.[\[3\]](#)[\[5\]](#) The use of  $[^{13}\text{C},^{15}\text{N}_2]$ -Urea as an internal standard for the surrogate analyte ( $[^{15}\text{N}_2]$ -urea) ensures high measurement consistency across different biological matrices.[\[6\]](#)

## Principle of the Method

This method is based on the principle of isotope dilution kinetics. A known quantity of  $[^{13}\text{C},^{15}\text{N}_2]$ -Urea is administered intravenously as a bolus. The tracer distributes throughout the body's urea pool and is cleared from the plasma primarily by glomerular filtration.

**Rationale for using Urea:** Urea is the primary end-product of protein metabolism and is naturally cleared by the kidneys.[\[1\]](#) While approximately 50% of filtered urea is reabsorbed in the tubules, this reabsorption rate is relatively constant under normal physiological conditions, and its clearance provides a reliable index of GFR.[\[7\]](#)[\[8\]](#)

### Why $[^{13}\text{C},^{15}\text{N}_2]$ -Urea?

- **Safety:** As a stable, non-radioactive isotope, it can be used safely in a wide range of subjects, including vulnerable populations.[\[3\]](#)
- **Chemical Identity:** The labeled urea is chemically and functionally identical to endogenous urea, ensuring it follows the same metabolic and clearance pathways.[\[5\]](#)
- **High Analytical Specificity:** The mass difference between the labeled tracer and endogenous, unlabeled urea allows for highly specific and sensitive detection by mass spectrometry, free from interference from other plasma components.[\[9\]](#)[\[10\]](#)

By tracking the decay of the  $[^{13}\text{C},^{15}\text{N}_2]$ -Urea concentration in sequentially collected plasma samples, the plasma clearance rate can be calculated. This clearance rate is directly proportional to the GFR.

## Workflow and Metabolic Pathway

The overall experimental process involves subject preparation, tracer administration, timed blood sampling, and subsequent bioanalysis to determine the rate of tracer clearance.

## Experimental Workflow for Urea-based GFR Assessment

[Click to download full resolution via product page](#)

Caption: High-level workflow from subject preparation to final GFR calculation.

The administered  $[^{13}\text{C}, ^{15}\text{N}_2]$ -Urea enters the systemic circulation, where it mixes with the endogenous urea pool and is then cleared by the kidneys.

### Metabolic Fate of $[^{13}\text{C}, ^{15}\text{N}_2]$ -Urea Tracer



[Click to download full resolution via product page](#)

Caption: Simplified diagram showing the path of the urea tracer through the body.

## Detailed Protocols

### Protocol 1: Subject Preparation and Baseline Sampling

**Rationale:** Proper subject preparation is critical to minimize physiological variability. Fasting standardizes metabolic state, while controlled hydration ensures a stable GFR.[\[1\]](#)

- **Fasting:** The subject should fast for at least 8 hours prior to the study. Water is permitted and encouraged to ensure adequate hydration.
- **Hydration:** Instruct the subject to drink 500 mL of water approximately 1 hour before the tracer administration.
- **Catheter Placement:** Insert an intravenous (IV) catheter into a suitable peripheral vein (e.g., in the antecubital fossa) for blood sampling. A separate line in the contralateral arm should be used for tracer infusion to prevent sample contamination.
- **Baseline Sample (t=0):** Withdraw 3 mL of blood into a lithium heparin or EDTA tube immediately before tracer administration. This sample is essential for determining the background signal in the mass spectrometer.
- **Sample Handling:** Immediately place the blood sample on ice. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
- **Plasma Aliquoting:** Transfer the resulting plasma supernatant to a clean, labeled polypropylene tube and store at -80°C until analysis.

## Protocol 2: Preparation and Administration of [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]-Urea Tracer

**Rationale:** Accurate GFR measurement depends on the precise administration of a known amount of tracer. The dose must be sufficient to be detected well above the natural isotopic abundance but low enough to be safe and not perturb the endogenous urea pool.

- **Tracer:** Use sterile, pyrogen-free [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]-Urea of >99% isotopic purity.
- **Dose Calculation:** A typical dose for a 70 kg human subject is 50-100 mg. The dose should be calculated based on body weight (e.g., 1.0 mg/kg).
- **Reconstitution:** Reconstitute the lyophilized tracer in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL. Ensure complete dissolution.

- Administration: Administer the calculated dose as a single intravenous bolus over 1-2 minutes through the dedicated infusion line.
- Record Time: Record the exact time at the midpoint of the bolus injection. This is the starting point ( $t=0$ ) for all subsequent pharmacokinetic calculations.

## Protocol 3: Post-Infusion Plasma Sample Collection

**Rationale:** A well-designed sampling schedule is crucial for accurately capturing the plasma decay curve. Frequent early sampling captures the initial distribution phase, while later samples define the elimination phase, which is critical for clearance calculations.

- Sampling Times: Collect 3 mL blood samples at the following time points post-injection: 2, 5, 10, 20, 30, 60, 90, 120, and 180 minutes.
- Collection and Handling: Use the same collection tubes (lithium heparin or EDTA) and handling procedure as described in Protocol 1 for each time point.
- Catheter Maintenance: After each sample draw, flush the sampling catheter with a small volume of sterile saline to prevent clotting and ensure patency.
- Storage: Process all samples promptly and store the resulting plasma aliquots at -80°C.

## Protocol 4: Sample Preparation and LC-MS/MS Analysis

**Rationale:** Protein precipitation is a simple and effective method to remove large proteins that can interfere with LC-MS/MS analysis.<sup>[11]</sup> Using a stable isotope-labeled internal standard that is different from the analyte tracer (e.g., [<sup>15</sup>N<sub>2</sub>]-Urea) corrects for variability in sample processing and instrument response.

- Reagents:
  - Acetonitrile (ACN), LC-MS grade.
  - [<sup>15</sup>N<sub>2</sub>]-Urea (Internal Standard, IS). Prepare a stock solution in water.
- Sample Preparation: a. Thaw plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 50  $\mu$ L of plasma. c. Add 10  $\mu$ L of the [<sup>15</sup>N<sub>2</sub>]-Urea internal standard working solution. d.

Add 200  $\mu$ L of ice-cold acetonitrile to precipitate proteins. e. Vortex vigorously for 30 seconds. f. Incubate at -20°C for 20 minutes to enhance precipitation. g. Centrifuge at 14,000  $\times$  g for 10 minutes at 4°C. h. Carefully transfer 150  $\mu$ L of the supernatant to an LC-MS autosampler vial.

- LC-MS/MS Conditions (Example):
  - LC System: Standard HPLC or UPLC system.
  - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar urea molecule.[\[6\]](#)
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: Isocratic or a shallow gradient (e.g., 90% B for 3-4 minutes).
  - Mass Spectrometer: Triple quadrupole mass spectrometer.
  - Ionization: Electrospray Ionization (ESI), positive mode.
  - MRM Transitions:
    - Endogenous Urea:m/z 61.1  $\rightarrow$  44.1
    - [ $^{13}\text{C},^{15}\text{N}_2$ ]-Urea (Tracer):m/z 64.1  $\rightarrow$  46.1
    - [ $^{15}\text{N}_2$ ]-Urea (IS):m/z 63.1  $\rightarrow$  45.1
- Calibration Curve: Prepare a calibration curve by spiking known concentrations of [ $^{13}\text{C},^{15}\text{N}_2$ ]-Urea into baseline (t=0) plasma and processing alongside the study samples.

## Data Analysis and GFR Calculation

- Quantification: Determine the concentration of [ $^{13}\text{C},^{15}\text{N}_2$ ]-Urea in each plasma sample using the calibration curve. The concentration is calculated from the peak area ratio of the analyte to the internal standard.

- Pharmacokinetic Analysis: Plot the plasma concentration of  $[^{13}\text{C},^{15}\text{N}_2]\text{-Urea}$  versus time on a semi-logarithmic scale.
- Area Under the Curve (AUC): Calculate the AUC from time zero to infinity ( $\text{AUC}_{0-\infty}$ ) using the linear-log trapezoidal rule.
- Clearance Calculation: The plasma clearance (Cl) is calculated using the following formula:

$$\text{Cl (mL/min)} = \text{Dose} / \text{AUC}_{0-\infty}$$

Where:

- Dose is the exact amount of  $[^{13}\text{C},^{15}\text{N}_2]\text{-Urea}$  administered (in mg).
- $\text{AUC}_{0-\infty}$  is the area under the plasma concentration-time curve (in  $\text{mg}\cdot\text{min}/\text{mL}$ ).
- GFR Estimation: The calculated clearance (Cl) of  $[^{13}\text{C},^{15}\text{N}_2]\text{-Urea}$  is the subject's GFR. The value is typically normalized to body surface area (BSA) and expressed as  $\text{mL}/\text{min}/1.73 \text{ m}^2$ .

## Method Performance and Comparison

This stable isotope dilution method demonstrates excellent agreement with gold-standard GFR measurement techniques like inulin clearance.

| Parameter      | [ <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> ]-Urea LC-MS/MS Method | Inulin Clearance (Gold Standard)                | Creatinine-based eGFR (CKD-EPI)               |
|----------------|------------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------|
| Principle      | Isotope dilution plasma clearance                                      | Constant infusion urinary clearance             | Endogenous marker estimation                  |
| Invasiveness   | Minimally invasive (IV bolus, blood draws)                             | Invasive (IV infusion, bladder catheterization) | Minimally invasive (single blood draw)        |
| Accuracy       | High, good agreement with inulin[7][12]                                | Very High (Reference Method)                    | Moderate, subject to non-renal factors[1]     |
| Precision      | High (CV < 5%)                                                         | High                                            | Moderate                                      |
| Subject Burden | Moderate (2-3 hours)                                                   | High (3-4 hours, catheterization)               | Low                                           |
| Application    | Clinical research, drug development, precise GFR monitoring            | Primarily research                              | Routine clinical screening and monitoring[13] |

Data compiled from literature sources indicating strong correlations between urea tracer methods and reference standards.[7][12]

## Conclusion

The use of [<sup>13</sup>C, <sup>15</sup>N<sub>2</sub>]-Urea coupled with LC-MS/MS analysis provides a safe, robust, and highly accurate method for the non-invasive determination of GFR. It overcomes many limitations of creatinine-based estimations and offers a practical alternative to cumbersome reference methods like inulin clearance. This protocol is particularly well-suited for clinical research and drug development settings where precise and reliable renal function data are paramount.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Which Methods for Determining Glomerular Filtration Rate Most Strongly Associate with Risk of Progression of Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can Hyperpolarized 13C-Urea be Used to Assess Glomerular Filtration Rate? A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relation between urea clearance and glomerular filtration rate according to urine flow-minute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Can Hyperpolarized 13C-Urea be Used to Assess Glomerular Filtration Rate? A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kidney.org [kidney.org]
- To cite this document: BenchChem. [Non-invasive renal function assessment with Urea-13C-15N2.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427287#non-invasive-renal-function-assessment-with-urea-13c-15n2>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)